N-Lauroyl-DL-lysinesodiumsalt
Description
Contextualization within the Domain of Amino Acid-Based Surfactants
N-Lauroyl-DL-lysine sodium salt belongs to the class of amino acid-based surfactants. These surfactants are characterized by a hydrophilic amino acid head group and a hydrophobic fatty acid tail. whiterose.ac.uk The combination of these two components results in an amphiphilic molecule with the ability to reduce surface tension at interfaces.
Amino acid surfactants are gaining prominence due to their derivation from natural and renewable resources like amino acids and vegetable oils. whiterose.ac.uk They are noted for their low toxicity and rapid biodegradability. whiterose.ac.uk The specific amino acid used as the hydrophilic head group, along with the length of the hydrophobic tail, significantly influences the surfactant's properties. whiterose.ac.ukacademie-sciences.fr
In the case of N-Lauroyl-DL-lysine sodium salt, the hydrophilic portion is derived from lysine (B10760008), an amino acid with two amino groups, and the hydrophobic part is a lauroyl group, which is a 12-carbon chain derived from lauric acid. ub.edu This structure imparts unique characteristics to the molecule. The presence of both an acidic carboxyl group and basic amino groups from the lysine residue means that N-Lauroyl-DL-lysine behaves as an amphoteric surfactant, with its ionic character being pH-dependent. academie-sciences.frub.eduacademie-sciences.fr It is considered an N-substituted amino acid surfactant, where the lauroyl group is attached to one of the amino groups of lysine. whiterose.ac.uk
Foundational Academic Research Trajectories Pertaining to N-Lauroyl-DL-lysinesodiumsalt
The synthesis of N-Lauroyl-DL-lysine sodium salt is a key area of academic investigation. A common method is the amidation reaction between lauric acid and lysine. arpnjournals.org Researchers have focused on optimizing this synthesis, exploring variables such as the molar ratio of reactants, catalyst concentration, and solvent systems to improve yield and purity. arpnjournals.org For instance, the use of a sodium methoxide (B1231860) catalyst in a solvent mixture of 2-propanol and n-hexane has been studied to enhance the reaction between lauric acid and lysine. arpnjournals.org
Another significant research trajectory involves the physicochemical characterization of N-Lauroyl-DL-lysine and its sodium salt. Studies have investigated its surface activity, such as its ability to lower surface tension and its critical micelle concentration (CMC). researchgate.net The CMC is a crucial parameter that indicates the concentration at which surfactant molecules begin to form aggregates known as micelles.
Furthermore, research has explored the impact of the lysine backbone on the surfactant's properties. The presence of two amino groups in lysine, with different pKa values (8.9 for the α-amino group and 10.5 for the ε-amino group), allows for pH-sensitive behavior. ub.edu This has led to investigations into how pH influences the surfactant's performance.
Paradigmatic Theoretical and Methodological Approaches in this compound Investigations
The investigation of N-Lauroyl-DL-lysine sodium salt employs a range of theoretical and methodological approaches to understand its behavior at a molecular level.
Theoretical Approaches:
Molecular Dynamics (MD) Simulations: These computational methods are used to model the interactions between surfactant molecules and with solvent molecules, providing insights into micelle formation and the structure of adsorbed layers at interfaces. chalmers.se
Density Functional Theory (DFT): DFT calculations help in understanding the electronic structure and reactivity of the surfactant molecule, which is crucial for predicting its interaction with other molecules and surfaces. acs.org
Methodological Approaches:
Spectroscopic Techniques: Techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the chemical structure and purity of the synthesized N-Lauroyl-DL-lysine sodium salt.
Tensiometry: The Wilhelmy plate method and spinning drop method are commonly used to measure the surface and interfacial tension of surfactant solutions, allowing for the determination of the CMC. researchgate.net
Chromatography: High-Performance Liquid Chromatography (HPLC) is often employed to determine the purity of the synthesized surfactant. researchgate.net
These combined approaches provide a comprehensive understanding of the structure-property relationships of N-Lauroyl-DL-lysine sodium salt, guiding its potential applications.
Broader Scientific Implications and Future Orientations of this compound Research
The research on N-Lauroyl-DL-lysine sodium salt has broader implications for the development of sustainable and high-performance surfactants. Its foundation in renewable raw materials aligns with the growing demand for environmentally friendly chemical products. whiterose.ac.uk
Future research is likely to focus on several key areas:
Advanced Synthesis Methods: Exploring enzymatic and chemo-enzymatic synthesis routes could offer milder reaction conditions and improved selectivity, leading to more sustainable production processes. researchgate.net
Novel Formulations: Investigating the use of N-Lauroyl-DL-lysine sodium salt in complex formulations, such as in combination with other surfactants or polymers, could lead to synergistic effects and enhanced performance in various applications. chalmers.se
Biotechnological Applications: Given its amino acid base, there is potential for exploring its use in biocompatible systems, such as in drug delivery or as a component in biomedical materials.
The continued investigation of N-Lauroyl-DL-lysine sodium salt and other amino acid-based surfactants holds significant promise for advancing the field of surface science and contributing to the development of next-generation chemical technologies.
Properties
Molecular Formula |
C18H35N2NaO3 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
sodium;(2S)-6-amino-2-(dodecanoylamino)hexanoate |
InChI |
InChI=1S/C18H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);/q;+1/p-1/t16-;/m0./s1 |
InChI Key |
HYXYVOOPTRUMSN-NTISSMGPSA-M |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N Lauroyl Dl Lysinesodiumsalt and Its Analogues
Established Chemical Synthesis Pathways for N-Lauroyl-DL-lysinesodiumsalt
The synthesis of N-Lauroyl-DL-lysine sodium salt, a notable amino acid surfactant, is primarily achieved through chemical pathways that involve the formation of an amide bond between the hydrophobic lauroyl group and the amino group of lysine (B10760008). These methods are well-documented and form the basis for both laboratory-scale synthesis and industrial production.
Esterification and Amidation Reaction Mechanisms
The core of synthesizing N-lauroyl-DL-lysine involves an amidation reaction. This reaction forms an amide linkage between the acyl group of a lauric acid derivative and the amino group of lysine. arpnjournals.orgnih.gov The amino acid, lysine, possesses two amino groups (α and ε), and the reaction can be directed to acylate a specific amino group, often the ε-amino group for certain applications. nih.gov
A common approach is the Schotten-Baumann reaction, where an acyl chloride, such as lauroyl chloride, reacts with the amino acid in the presence of a base. nih.govchalmers.se The base neutralizes the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the formation of the N-acyl amino acid. nih.gov The reaction is typically carried out in a biphasic system of water and an organic solvent. nih.gov
Another significant pathway is the direct amidation of fatty acids with amino acids. researchgate.net This method can be performed at high temperatures to drive off the water formed during the reaction. researchgate.net Alternatively, the fatty acid can be activated first. For instance, fatty acids can be converted to activated esters, which then readily react with the amino group of lysine to form the amide bond. researchgate.net
Catalytic Systems and Optimized Reaction Conditions (e.g., Sodium Methoxide (B1231860) Catalysis)
Various catalytic systems are employed to enhance the efficiency and yield of N-lauroyl amino acid synthesis. Sodium methoxide is a frequently used catalyst in the amidation of fatty acid methyl esters with amino acids. chalmers.seresearchgate.netresearchgate.netarpnjournals.orgscispace.com It facilitates the reaction between the ester and the amino acid, leading to the formation of the N-acyl amino acid salt. researchgate.netresearchgate.net For example, the synthesis of sodium N-lauroyl glycinate (B8599266) has been achieved with a yield of up to 78.7% using sodium methoxide as a catalyst in a glycerol (B35011) solvent. researchgate.netresearchgate.net
The optimization of reaction conditions is crucial for maximizing the yield and purity of N-Lauroyl-DL-lysine sodium salt. Key parameters that are often optimized include the molar ratio of reactants, catalyst concentration, solvent system, reaction temperature, and reaction time. arpnjournals.org Research has shown that for the synthesis of N-lauroyl lysine from lauric acid and lysine using a sodium methylate catalyst, a maximum conversion of 85.94% can be achieved under optimized conditions. arpnjournals.org These conditions were identified as a lysine to fatty acid molar ratio of 2-4 M, a solvent ratio of 1-3 v/w of lauric acid, and a catalyst concentration of 3-7% w/w of lauric acid, at a temperature of 55°C for 2 hours. arpnjournals.org
Process Intensification and Yield Enhancement Techniques (e.g., Response Surface Methodology)
To improve the efficiency and yield of N-Lauroyl-DL-lysine sodium salt synthesis, various process intensification and yield enhancement techniques are employed. One such powerful statistical tool is Response Surface Methodology (RSM). arpnjournals.orgbbwpublisher.com RSM is utilized to model and optimize the reaction conditions by evaluating the effects of multiple variables and their interactions on the reaction outcome, such as the conversion of lauric acid. arpnjournals.org
A study on the synthesis of N-lauroyl lysine utilized RSM to investigate the influence of the molar ratio of substrates, solvent ratio, and catalyst concentration. arpnjournals.org The results indicated that all these independent variables significantly affected the conversion, with a high coefficient of determination (R²) of 84.85%. arpnjournals.org This demonstrates the effectiveness of RSM in identifying the optimal conditions for maximizing the yield. arpnjournals.org
Other process intensification strategies include the use of microwave irradiation, which can significantly reduce reaction times and potentially improve yields. A patented method describes the use of microwave power (500-2000W) at a temperature of 100-200°C for 5-60 minutes to produce a crude product of lauroyl lysine. google.com
Advanced Purification and Isolation Techniques for this compound
Following the synthesis of N-Lauroyl-DL-lysine sodium salt, purification is a critical step to remove unreacted starting materials, byproducts, and the catalyst. The choice of purification technique depends on the synthetic route and the nature of the impurities.
A common purification step involves the precipitation of the catalyst. For instance, after a reaction catalyzed by sodium methylate, the addition of an acid like citric acid can cause the catalyst to precipitate, which can then be removed by filtration. arpnjournals.org The filtrate, containing the desired product, can then be further processed. arpnjournals.org
Evaporation is often used to remove the solvent from the filtrate. arpnjournals.org The resulting product can then be washed with a suitable solvent, such as acetone, to dissolve and remove excess unreacted starting materials like lysine. arpnjournals.org The N-lauroyl lysine, being less soluble in acetone, will separate as a distinct layer. arpnjournals.org
For industrial-scale production, spray drying is a technique used to obtain the final product as a powder. researchgate.net In some methods, after the initial reaction, the crude product is dissolved in water and treated with activated carbon to remove colored impurities before adjusting the pH and isolating the final product. google.com
Rational Design and Synthesis of N-Lauroyl Amino Acid Surfactant Derivatives
The properties of N-acyl amino acid surfactants can be fine-tuned by modifying their molecular structure. This rational design approach allows for the synthesis of derivatives with specific characteristics tailored for various applications.
Impact of Fatty Acyl Chain Length and Saturation on Synthesis and Properties
The length and saturation of the fatty acyl chain are critical determinants of the physicochemical properties of N-acyl amino acid surfactants. researchgate.netnih.gov
Synthesis: The synthesis of N-acyl amino acid surfactants can be adapted for various fatty acyl chain lengths. For example, a range of N-acyl amino acid surfactants have been successfully synthesized using natural oils from sources like coconut and palm kernel, which provide a mixture of fatty acids with different chain lengths. researchgate.net The reaction yields for these syntheses have been reported to be in the range of 60% to 93%. researchgate.net
Properties:
Surface Tension and Critical Micelle Concentration (CMC): Increasing the length of the fatty acyl chain generally leads to a decrease in the critical micelle concentration (CMC) and can affect the surface tension. researchgate.netacs.org Longer hydrophobic chains enhance the surfactant's interfacial activity. researchgate.net
Foaming Properties: The foaming ability and stability are also influenced by the acyl chain length. Generally, surfactants with longer acyl chains exhibit better foam stability. nih.gov However, very long chains can decrease water solubility, which in turn can reduce foamability. nih.gov
Solubility and Krafft Point: The Krafft point, which is the temperature at which the solubility of a surfactant becomes equal to its CMC, tends to increase with increasing acyl chain length. acs.org
Intermolecular Interactions: Longer, saturated fatty acyl chains allow for stronger van der Waals interactions between the hydrophobic tails, leading to more compact packing of the surfactant molecules at interfaces. researchgate.net The presence of unsaturation (double bonds) in the acyl chain, particularly in a cis configuration, introduces kinks in the hydrocarbon tail. researchgate.net This bending can disrupt the orderly arrangement of surfactant molecules, affecting properties like the viscoelasticity of interfacial films. researchgate.net
The following interactive table summarizes the effect of acyl chain length on the properties of N-acyl serinate surfactants:
| Fatty Acyl Chain Length | Interfacial Activity | Foam Stability | Water Solubility | Foamability |
| Longer | Increased | Increased | Decreased | Decreased (for very long chains) |
| Shorter | Decreased | Decreased | Increased | Increased |
The following interactive table shows the impact of unsaturation and hydroxyl groups in the fatty acyl chain on surfactant properties:
| Structural Feature | Effect on Molecular Packing | Intermolecular Interactions | Interfacial Film Property |
| Cis C=C Bonds | Disrupts compact arrangement | - | Increased viscoelasticity |
| Hydroxyl Group | Inhibits close packing | Reduced | More viscoelastic films |
Influence of Amino Acid Head-Group Structure on Derivative Synthesis (e.g., Aromatic Amino Acids, Dicarboxylic Amino acids)
The structure of the amino acid head-group plays a pivotal role in the synthesis and resultant properties of N-lauroyl amino acid surfactants. The presence of different functional groups, such as additional carboxyl groups or aromatic rings, directly influences reaction pathways and the characteristics of the final product.
The synthesis of N-acyl derivatives from dicarboxylic amino acids, such as glutamic acid and aspartic acid, results in surfactants with two carboxyl groups in their polar head. chalmers.se This structural feature imparts distinct properties compared to surfactants derived from amino acids with a single carboxyl group. For instance, glutamate-based surfactants exhibit two different pKa values (2.1 and 4.5), leading to a unique pH-dependent behavior. chalmers.se Studies on sodium lauroyl glutamate (B1630785) have shown a minimum in surface tension and a maximum in foam stability at neutral pH. chalmers.se A comparison between N-acyl aspartate and N-acyl glutamate revealed that the aspartate derivative, with one less carbon between the carboxyl groups, exhibits higher surface activity and provides better foam stability, which is attributed to the smaller headgroup allowing for tighter packing at interfaces. chalmers.se
Aromatic amino acids, such as phenylalanine, have also been used to synthesize N-lauroyl derivatives. The conversion of amino acids into N-acylated derivatives through enzymatic catalysis shows varying yields depending on the amino acid structure. For example, the conversion efficiency has been observed to decrease in the order of lysine > phenylalanine > valine. chalmers.se Molecular dynamics simulations have complemented experimental work on N-lauroyl derivatives of alanine (B10760859), leucine, and phenylalanine, showing that the addition of n-octanol reduces surface tension most effectively for N-lauroyl alanine and least for N-lauroyl phenylalanine. chalmers.se
The synthesis of Nα-lysine based derivatives can be challenging due to the higher reactivity of the Nα-amino group compared to the Nε-amino group. rsc.org However, novel synthetic routes have been developed to selectively introduce long-chain acyl groups at the Nα position, avoiding complex protection and deprotection steps. rsc.org Lauroyl lysine itself is considered an amphoteric surfactant, formed from the condensation of lysine and lauric acid. academie-sciences.fr
Table 1: Influence of Amino Acid Head-Group on N-Lauroyl Derivative Properties
| Amino Acid Type | Example Amino Acid | Key Structural Feature | Impact on Synthesis & Properties | Reference |
|---|---|---|---|---|
| Dicarboxylic | Glutamic Acid | Two carboxyl groups | Unique pH dependence with two pKa values; forms gels at low pH. | chalmers.se |
| Dicarboxylic | Aspartic Acid | Two carboxyl groups (shorter spacing) | Higher surface activity and foam stability compared to glutamate derivatives due to a more compact headgroup. | chalmers.se |
| Aromatic | Phenylalanine | Benzene ring | Lower enzymatic N-acylation conversion compared to lysine; less surface tension reduction with co-surfactants compared to aliphatic amino acid derivatives. | chalmers.se |
| Basic | Lysine | Two amino groups (Nα and Nε) | Nα position is more reactive; synthesis of Nα-acyl derivatives can be complex. The resulting surfactant is amphoteric. | rsc.orgacademie-sciences.fr |
| Aliphatic | Alanine | Methyl side chain | Exhibits strong synergy with fatty alcohols for surface tension reduction. | chalmers.se |
Development of Binary Catanionic and Hybrid N-Lauroyl Systems
Binary mixtures of oppositely charged surfactants, known as catanionic systems, and hybrid systems involving N-lauroyl amino acid surfactants have been developed to achieve enhanced properties through synergistic interactions. csic.es These mixtures often exhibit superior performance compared to the individual components, such as lower critical micelle concentrations (CMC) and improved surface activity. mdpi.comnih.govtandfonline.com
Catanionic mixtures are frequently formed by combining an anionic N-lauroyl amino acid surfactant with a cationic surfactant. For example, binary mixtures of an anionic lysine-based surfactant, Nα-lauroyl-Nε-acetyl lysine, and a cationic histidine-derived surfactant have been investigated. mdpi.comnih.gov These systems demonstrated high surface activity and a low critical aggregation concentration. mdpi.comnih.gov Similarly, mixtures of anionic sodium lauroyl glutamate (SLG) and the cationic surfactant dodecyl tri-methyl ammonium (B1175870) chloride (DTAC) show strong synergistic interactions. tandfonline.com The addition of DTAC significantly lowers the CMC of the SLG system and, contrary to the precipitation often seen in catanionic mixtures, increases solubility and forms viscous worm-like micelles. tandfonline.com
Another strategy involves combining N-lauroyl amino acid surfactants with surface-active ionic liquids (SAILs), which are typically quaternary ammonium salts. csic.esresearchgate.net The catanionic mixtures of sodium N-lauroyl sarcosinate and imidazolium- or pyridinium-based SAILs have shown highly effective adsorption at the air-water interface, reducing the surface tension of water significantly more than the individual components. csic.es This enhanced performance is attributed to the strong electrostatic attraction between the oppositely charged head groups, allowing for tighter packing in the surface layer. csic.es
Hybrid systems can also be formed by mixing N-lauroyl amino acid surfactants with other types of surfactants, such as amphoteric or non-ionic ones. For instance, potassium N-lauroyl glycinate has been mixed with the amphoteric surfactant lauryl amidopropyl betaine (B1666868) (LAB). researchgate.net The investigation of foam dynamics in systems containing sodium lauroyl glycinate (SLG) and cocamidopropyl betaine (CAB) revealed synergistic foam enhancement due to robust hydrogen bonds between the ammonium protons of CAB and the carboxamide oxygen of SLG. frontiersin.org
The formation of stable, spontaneously formed vesicles is a key feature of many catanionic systems. nih.govgrafiati.com Arginine-based cationic surfactants, like Nα-lauroyl-arginine methyl ester (LAM), when mixed with anionic surfactants such as sodium myristate, form catanionic vesicles. nih.gov The properties of these vesicles, including their charge and biological activity, can be modulated by adjusting the ratio of the cationic and anionic components. nih.govgrafiati.com
Table 2: Properties of Binary Catanionic/Hybrid N-Lauroyl Systems
| Anionic N-Lauroyl Surfactant | Cationic/Hybrid Partner | System Type | Key Findings | Reference |
|---|---|---|---|---|
| Nα-lauroyl-Nε-acetyl lysine | N(π),N(τ)-bis(methyl)-L-Histidine tetradecyl amide | Catanionic | High surface activity; low critical aggregation concentration. | mdpi.comnih.gov |
| Sodium Lauroyl Glutamate (SLG) | Dodecyl tri-methyl ammonium chloride (DTAC) | Catanionic | Strong synergistic interaction; significant reduction in CMC; formation of worm-like micelles. | tandfonline.com |
| Sodium N-lauroyl sarcosinate | Imidazolium/Pyridinium-based SAILs | Catanionic | Highly effective surface tension reduction; synergistic effects from electrostatic and hydrophobic interactions. | csic.es |
| Nα-lauroyl-arginine methyl ester (LAM) | Sodium Myristate | Catanionic | Spontaneous formation of stable vesicles; properties can be tuned by altering the surfactant ratio. | nih.gov |
| Sodium Lauroyl Glycinate (SLG) | Cocamidopropyl Betaine (CAB) | Hybrid (Anionic/Amphoteric) | Synergistic foam enhancement; formation of robust hydrogen bonds leading to increased stability. | frontiersin.org |
Self Assembly and Supramolecular Architectures of N Lauroyl Dl Lysinesodiumsalt
Fundamental Principles Governing Self-Assembly in N-Lauroyl-DL-lysinesodiumsalt Systems
The spontaneous aggregation of N-Lauroyl-DL-lysine sodium salt molecules in a solvent is a thermodynamically driven process aimed at minimizing unfavorable interactions between the hydrophobic lauroyl tail and the polar solvent, typically water. This process is governed by a delicate balance of intermolecular forces.
The formation of aggregates from N-Lauroyl-DL-lysine sodium salt is primarily driven by a combination of attractive and repulsive forces. The key interactions include:
Hydrophobic Interactions: The twelve-carbon lauroyl chain is hydrophobic. In an aqueous environment, the system seeks to minimize the disruption of the water's hydrogen-bonding network by sequestering these nonpolar tails away from the water molecules. This is the main driving force for aggregation.
Hydrogen Bonding: The amide linkage and the carboxylate and amine groups in the lysine (B10760008) headgroup are capable of forming hydrogen bonds. These interactions play a crucial role in the specific arrangement of the molecules within the self-assembled structures, contributing to their stability and morphology.
Electrostatic Interactions: The lysine headgroup contains a carboxylate anion and an amino group, making it zwitterionic at certain pH values. The sodium salt form introduces a sodium counterion. Electrostatic repulsion between the charged headgroups influences the curvature of the aggregates and the distance between molecules.
Van der Waals Forces: These attractive forces between the hydrophobic alkyl chains contribute to the close packing of the molecules within the core of the aggregates, enhancing their stability.
Steric Repulsion: The size and conformation of the lysine headgroup create steric hindrance, which also plays a role in determining the packing geometry and the resulting morphology of the self-assembled structures. Differences in steric repulsion at the headgroup are known to influence whether a surfactant forms micelles or vesicles. rsc.org
The specific molecular architecture of N-Lauroyl-DL-lysine sodium salt is directly responsible for its self-assembly behavior. Key structural features include:
The Lauroyl Chain: The length of this hydrophobic tail (12 carbons) is a critical factor. It provides a strong hydrophobic driving force for aggregation. The flexibility of the alkyl chain allows it to pack efficiently into the core of micelles or the hydrophobic region of bilayers.
The Lysine Headgroup: The amino acid headgroup is relatively bulky and chiral. The presence of both a carboxylate and an amino group allows for complex hydrogen bonding and electrostatic interactions.
The Amide Linkage: The amide bond provides a site for hydrogen bonding and introduces a degree of rigidity to the molecule near the headgroup, influencing the packing parameter.
Stereochemistry (DL-lysine): The use of a racemic mixture of D- and L-lysine is a crucial structural aspect. While enantiomerically pure N-acyl-L-amino acids often form chiral structures like helical ribbons, racemic mixtures can lead to different packing arrangements. In some systems, racemic mixtures have been observed to form achiral structures like cylindrical fibers or lamellar sheets due to the packing of both enantiomers. nih.gov This can result in distinct morphologies compared to the enantiomerically pure counterparts; for instance, where pure enantiomers might form nanofibers, DL-mixed systems have been seen to create crystalline flake-like structures.
Morphological Characterization and Dynamics of Self-Assembled Structures
Depending on factors such as concentration, temperature, pH, and ionic strength, N-Lauroyl-DL-lysine sodium salt can form a variety of self-assembled structures.
Above a specific concentration, known as the critical micelle concentration (CMC), surfactant monomers assemble into micelles. In these structures, the hydrophobic lauroyl tails form a core, shielded from the aqueous environment, while the hydrophilic lysine headgroups form a shell at the micelle-water interface.
The CMC is a key parameter that depends on the molecular structure. For instance, the CMC of a related compound, sodium Nα-lauroyl lysine, has been studied in the context of its surface activity. The table below presents CMC data for similar N-acyl amino acid surfactants to provide context.
| Surfactant | CMC (mmol/L) | Temperature (°C) | Method |
| Sodium Lauroyl Sarcosinate | 13.9 | 25 | Electrical Conductivity |
| Sodium Lauroyl Glycinate (B8599266) | ~10-15 | 25 | Surface Tension |
This table presents data for structurally related compounds to illustrate typical CMC values for N-acyl amino acid surfactants.
The geometry of the micelles (spherical, cylindrical, etc.) is influenced by the packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup, and the length of the tail.
Under certain conditions, N-Lauroyl-DL-lysine sodium salt can form vesicles, which are spherical structures composed of one or more concentric bilayers enclosing an aqueous core. The formation of vesicles is favored when the molecular geometry promotes a bilayer structure rather than a micellar one. This is often associated with surfactants that have a larger headgroup area or a smaller effective tail volume.
Studies on Nα-lauroyl lysine derivatives have shown their ability to spontaneously self-assemble into vesicles in aqueous solutions. rsc.org The stability of these vesicles is dependent on the strength of the intermolecular interactions within the bilayer, including van der Waals forces between the lauroyl chains and hydrogen bonding between the lysine headgroups. The presence of both D and L enantiomers in N-Lauroyl-DL-lysine sodium salt may lead to the formation of more complex or less ordered bilayer structures compared to their enantiomerically pure counterparts.
Certain N-acyl lysine derivatives are known to act as low-molecular-weight gelators, forming hydrogels at low concentrations. mdpi.com This gelation occurs when the self-assembled structures, often long, entangled fibers or ribbons, form a three-dimensional network that immobilizes the solvent.
The formation of these fibrous structures is a hierarchical process that begins with the self-assembly of the surfactant molecules into primary aggregates, which then grow into larger fibers. Hydrogen bonding is a critical interaction in the formation of these gel-forming fibers.
The resulting gels are often thermoreversible, meaning they transition from a gel to a solution (sol) upon heating and revert to a gel upon cooling. The rheological properties of these gels, such as their storage modulus (G') and loss modulus (G''), characterize their mechanical strength and viscoelasticity. A higher storage modulus indicates a more solid-like, elastic gel.
The table below shows rheological data for a gel formed by a related di-acylated lysine derivative, Nα, Nε-dilauroyl-L-lysine sodium salt (2C12-Lys-Na), which illustrates the typical mechanical properties of such gels. mdpi.com
| Parameter | Value (Pa) | Conditions |
| Storage Modulus (G') | ~10,000 - 100,000 | 1.0 wt% in water, 25°C |
| Loss Modulus (G'') | ~1,000 - 10,000 | 1.0 wt% in water, 25°C |
This data is for Nα, Nε-dilauroyl-L-lysine sodium salt and serves as an example of the rheological properties of lysine-based surfactant gels.
The use of a DL-lysine backbone in N-Lauroyl-DL-lysine sodium salt could influence the fiber morphology and, consequently, the rheological properties of the resulting gel.
Liquid Crystalline Phases: Identification and Structural Analysis (e.g., Cubic Phase, Alpha-Gels)
The formation of lyotropic liquid crystalline phases is a characteristic feature of many surfactants in aqueous solutions, and N-Lauroyl-DL-lysine sodium salt is anticipated to exhibit similar behavior. These phases arise from the self-assembly of surfactant molecules into ordered structures at concentrations above the critical micelle concentration. While specific studies identifying and structurally analyzing the liquid crystalline phases of N-Lauroyl-DL-lysine sodium salt are not available, the behavior of similar N-acyl amino acid surfactants suggests the potential formation of various mesophases.
For instance, studies on other N-lauroyl amino acid salts have revealed the existence of lamellar (Lα) and hexagonal (H1) phases. It is plausible that N-Lauroyl-DL-lysine sodium salt could form such structures. The presence of two amino groups in the lysine headgroup might also lead to more complex phase behavior, potentially including bicontinuous cubic phases or other intermediate structures. The chirality of the DL-lysine moiety could further influence the packing of the molecules and the resulting supramolecular structures.
Table 1: Potential Liquid Crystalline Phases of N-Lauroyl-DL-lysine sodium salt (Hypothetical)
| Phase Type | Description | Potential Structural Characteristics |
| Cubic Phase | A highly ordered, viscous, and isotropic phase. | Could consist of a bicontinuous network of surfactant bilayers separating two continuous water channels, or discrete micelles arranged on a cubic lattice. |
| Alpha-Gels (α-phase) | A coagel phase where hydrocarbon chains are in a crystalline-like state. | Characterized by bilayers of interdigitated or non-interdigitated surfactant molecules with rigid, ordered acyl chains. |
Note: The formation of these phases by N-Lauroyl-DL-lysine sodium salt is speculative and based on the behavior of other N-acyl amino acid surfactants. Experimental verification is required.
Phase Behavior and Phase Diagram Construction of N-Lauroyl-DL-lysine sodium salt Aqueous Systems
A complete phase diagram for the N-Lauroyl-DL-lysine sodium salt/water system has not been documented in the reviewed literature. Constructing such a diagram would involve systematic studies of the system's behavior as a function of concentration and temperature. Based on general principles of surfactant phase behavior, a hypothetical phase diagram would likely include regions corresponding to an isotropic solution of monomers and micelles at low concentrations. As the concentration increases, transitions to various liquid crystalline phases would be expected.
The construction of an experimental phase diagram would typically involve techniques such as polarized light microscopy to identify anisotropic phases, small-angle X-ray scattering (SAXS) to determine the structure and dimensions of the self-assembled aggregates, and differential scanning calorimetry (DSC) to detect phase transition temperatures. The resulting diagram would map the boundaries between different phases, providing a comprehensive understanding of the compound's self-assembly in water.
Kinetic Aspects of Aggregate Formation and Transformation
The kinetics of aggregate formation and transformation for N-Lauroyl-DL-lysine sodium salt are also not specifically detailed in available research. The process of self-assembly from individual surfactant molecules (unimers) into micelles is typically a very fast process, occurring on the timescale of microseconds to milliseconds. This process is generally understood to involve a stepwise aggregation mechanism.
Following the initial formation of micelles, transformations between different types of aggregates or to liquid crystalline phases can occur, driven by changes in concentration, temperature, or other external stimuli. These transformations are generally slower processes. The kinetics of these transitions can be studied using techniques such as stopped-flow methods coupled with light scattering or spectroscopy to monitor the changes in aggregate size and structure over time. Understanding these kinetic aspects is crucial for controlling the formation of desired supramolecular structures for various applications.
Interfacial Science and Adsorption Phenomena of N Lauroyl Dl Lysinesodiumsalt
Mechanisms of Surface and Interfacial Tension Reduction
N-Lauroyl-DL-lysine sodium salt, as an amino acid-based surfactant, demonstrates its surface-active properties by reducing the surface tension at air-water interfaces and the interfacial tension between immiscible liquids like oil and water. This capability stems from its amphiphilic molecular structure, which consists of a hydrophilic lysine (B10760008) headgroup and a hydrophobic lauroyl tail. When introduced into a system like water, the molecules preferentially adsorb at the interface, orienting themselves with their hydrophobic tails directed away from the water and their hydrophilic heads remaining in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.
The primary mechanism for this reduction is the replacement of high-energy water molecules at the interface with lower-energy surfactant molecules. The presence of the lauroyl tail, a 12-carbon chain, at the interface weakens the strong hydrogen bonding network of water molecules that is responsible for the high surface tension of water. The effectiveness of N-lauroyl-DL-lysine sodium salt in reducing surface tension is influenced by factors such as its concentration, the pH of the solution, and the presence of electrolytes. Generally, as the concentration of the surfactant increases, the surface tension decreases until it reaches a plateau at the critical micelle concentration (CMC), where the interface becomes saturated with surfactant molecules.
The presence of an amide linkage in the molecule, which has a strong hydrogen-bonding ability, also plays a role in its interfacial activity. This allows for specific interactions at the interface that can further contribute to the reduction of interfacial tension. In oil-water systems, the surfactant molecules position themselves at the boundary, effectively creating a bridge between the two immiscible phases and facilitating their mixing.
Characteristics of Adsorbed Films at Interfaces
Molecular Packing and Organization within Interfacial Films
The organization of N-Lauroyl-DL-lysine sodium salt molecules within the adsorbed film at an interface is a critical factor governing the film's properties. At the air-water interface, the hydrophobic lauroyl chains tend to pack together, minimizing their contact with water, while the hydrophilic lysine headgroups are hydrated in the aqueous phase. The efficiency of this packing is influenced by the molecular geometry, including the size and shape of both the headgroup and the tail.
The presence of functional groups on the lysine headgroup, such as the amino and carboxyl groups, can lead to specific intermolecular interactions like hydrogen bonding and electrostatic interactions. These interactions can influence the orientation and spacing of the molecules in the film. For instance, hydrogen bonding between the amide groups of adjacent surfactant molecules can lead to a more ordered and condensed film. The packing density at the oil-water interface can be improved by the screening of electrostatic forces, for example, by the presence of electrolytes.
The stereochemistry of the lysine residue (D or L form) can also impact the molecular packing. Differences in the conformation of the amino acid moiety at the micelle surface have been observed for various N-acyl amino acid surfactants, which can affect the stability of hydrogen bonds and stereochemical effects.
Viscoelastic Properties of Interfacial Films
Adsorbed films of N-Lauroyl-DL-lysine sodium salt at interfaces exhibit viscoelastic properties, meaning they display both viscous (liquid-like) and elastic (solid-like) characteristics. These properties are crucial for the stability of emulsions and foams. The viscoelasticity of the interfacial film is a result of the intermolecular interactions between the adsorbed surfactant molecules and their ability to rearrange in response to mechanical stress.
The strength and nature of the intermolecular forces within the film, such as van der Waals forces between the hydrophobic tails and electrostatic and hydrogen bonding interactions between the headgroups, determine the film's rheological behavior. A more tightly packed and ordered film, often resulting from strong intermolecular attractions, will typically exhibit a higher elasticity. Conversely, weaker interactions or steric hindrance that prevents close packing can lead to a more fluid, viscous film.
Studies on similar amino acid-based surfactants have shown that factors like the presence of electrolytes can significantly influence the viscoelasticity of the interfacial film. chalmers.se For instance, the addition of certain salts can screen the electrostatic repulsion between ionic headgroups, allowing for tighter packing and resulting in a more rigid and elastic film. chalmers.se The formation of more viscoelastic films can also be influenced by the structure of the fatty acyl chain. researchgate.net
Adsorption Behavior at Solid-Liquid Interfaces (e.g., Mineral Surfaces in Flotation)
N-Lauroyl-DL-lysine sodium salt can adsorb onto solid surfaces from a liquid phase, a phenomenon that is particularly relevant in processes like mineral flotation. In flotation, this surfactant can act as a collector, selectively adsorbing onto the surface of specific mineral particles and rendering them hydrophobic. This increased hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the slurry, separating them from other minerals.
The adsorption mechanism at the solid-liquid interface is governed by a combination of physical and chemical interactions. These can include:
Electrostatic Interactions: The charge on the mineral surface and the charge of the surfactant's headgroup play a crucial role. For instance, on a negatively charged mineral surface like quartz, the cationic nature of the lysine headgroup at certain pH values can lead to strong electrostatic attraction.
Chemisorption: The functional groups of the surfactant, such as the carboxyl and amino groups, can form chemical bonds with metal ions on the mineral surface. For example, these groups can chelate with various metal ions. mdpi.com
Hydrogen Bonding: The amide group in the N-Lauroyl-DL-lysine sodium salt structure is capable of forming hydrogen bonds with active sites on the mineral surface. mdpi.com
Hydrophobic Interactions: The nonpolar lauroyl tails of the adsorbed surfactant molecules can associate with each other, leading to the formation of surface aggregates or a more densely packed adsorbed layer.
Research on the use of a similar compound, lauroyl lysine, as a collector for quartz flotation has shown that it can be adsorbed onto the quartz surface through hydrogen bonds and chemisorption. mdpi.com The amide groups in the structure were also found to enhance the collector's solubility at low temperatures. mdpi.com The effectiveness of adsorption and the resulting flotation performance are highly dependent on factors such as pH, collector concentration, and the presence of activators or depressants in the system.
Mechanisms of Emulsification and Demulsification by N-Lauroyl-DL-lysinesodiumsalt
Stabilization of Immiscible Liquid Dispersions
N-Lauroyl-DL-lysine sodium salt acts as an emulsifier by facilitating the formation and stabilization of dispersions of immiscible liquids, such as oil in water. The primary mechanism for this is the reduction of interfacial tension between the two phases, which lowers the energy required to create the large interfacial area of an emulsion.
Once an emulsion is formed, N-Lauroyl-DL-lysine sodium salt stabilizes the dispersed droplets through several mechanisms:
Formation of a Protective Interfacial Film: The surfactant molecules adsorb at the oil-water interface, forming a film that acts as a mechanical barrier. This film prevents the dispersed droplets from coalescing when they collide. The viscoelastic properties of this film are critical; a more elastic film provides a more robust barrier against coalescence.
Electrostatic Repulsion: If the surfactant imparts a net electrical charge to the surface of the droplets (for example, due to the ionized lysine headgroup), electrostatic repulsion between the similarly charged droplets will prevent them from approaching each other closely and coalescing.
Steric Hindrance: The adsorbed surfactant layer, particularly if the headgroups are bulky or hydrated, can create a steric barrier that physically prevents the droplets from coming into close contact.
The emulsifying ability of N-Lauroyl-DL-lysine sodium salt is influenced by its concentration, the oil-to-water ratio, pH, and the presence of electrolytes. Studies have indicated that N-acyl amino acids can be effective emulsifiers, with their performance being comparable or even superior to some conventional surfactants. researchgate.net The stability of the emulsions they form is directly related to the properties of the interfacial film they create.
Advanced Analytical and Spectroscopic Characterization of N Lauroyl Dl Lysinesodiumsalt Systems
Spectroscopic Methodologies for Structural Elucidation of N-Lauroyl-DL-lysinesodiumsalt
Spectroscopic techniques are indispensable for elucidating the molecular structure of N-Lauroyl-DL-lysine sodium salt. Nuclear Magnetic Resonance (NMR) spectroscopy helps in determining the connectivity and conformation of the molecule, while Fourier Transform Infrared (FTIR) spectroscopy is crucial for identifying its functional groups and understanding intermolecular interactions. Furthermore, Mass Spectrometry (MS) plays a vital role in confirming the molecular mass and analyzing fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of N-Lauroyl-DL-lysine sodium salt in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, providing a carbon map of the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, methylene, methine) and its local electronic environment.
2D NMR Techniques (COSY, HMBC): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms. COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds, helping to piece together the spin systems of the lysine (B10760008) and lauroyl moieties. HMBC spectra, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for linking the lauroyl chain to the lysine backbone via the amide bond.
Expected ¹H and ¹³C NMR Chemical Shifts for N-Lauroyl-DL-lysine:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Lauroyl CH₃ | ~0.8-0.9 | ~14 |
| Lauroyl (CH₂)ₙ | ~1.2-1.6 | ~22-32 |
| Lauroyl α-CH₂ | ~2.2-2.4 | ~36 |
| Lauroyl C=O | - | ~174-176 |
| Lysine α-CH | ~4.2-4.4 | ~55-57 |
| Lysine β-CH₂ | ~1.8-2.0 | ~30-32 |
| Lysine γ-CH₂ | ~1.4-1.6 | ~23-25 |
| Lysine δ-CH₂ | ~1.6-1.8 | ~28-30 |
| Lysine ε-CH₂ | ~3.1-3.3 | ~40-42 |
| Lysine COOH | - | ~175-178 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in N-Lauroyl-DL-lysine sodium salt and for probing intermolecular interactions, such as hydrogen bonding. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The FTIR spectrum of N-lauroyl lysine confirms the formation of the amide bond and the presence of other key functional groups. arpnjournals.org The spectrum shows a characteristic absorption peak for the N-H group in the amide, which is a clear indicator of the reaction between lauric acid and lysine. arpnjournals.org
Key vibrational bands observed in the FTIR spectrum of N-lauroyl lysine include:
Amide I band (C=O stretching): This band typically appears in the region of 1630-1680 cm⁻¹. For a related compound, sodium N-lauroylsarcosinate, the amide I peak is observed at 1656 cm⁻¹, shifted due to hydrogen bonding between the carbonyl group and hydroxyl groups. researchgate.net
Amide II band (N-H bending and C-N stretching): This band is usually found between 1510 and 1580 cm⁻¹.
N-H stretching: The presence of an amide group is confirmed by an absorption peak in the wavenumber area of 1298.11 cm⁻¹, indicating the N-H group. arpnjournals.org
C-H stretching: Aliphatic C-H stretching vibrations from the lauroyl chain and the lysine backbone are observed in the 2800-3000 cm⁻¹ region.
C-N stretching: The vibration for the C-N bond in amides is found in the 1000-1350 cm⁻¹ range. arpnjournals.org
COO⁻ stretching: For the sodium salt form, characteristic symmetric and asymmetric stretching vibrations of the carboxylate group are expected, typically around 1400 cm⁻¹ and 1600 cm⁻¹, respectively.
Intermolecular hydrogen bonding, particularly involving the amide N-H and C=O groups, as well as the carboxylate group, can lead to broadening and shifts in the corresponding absorption bands, providing insights into the self-assembly and aggregation behavior of the molecule. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amide N-H | Stretching | 3200-3400 | nih.gov |
| Aliphatic C-H | Stretching | 2850-2960 | nih.gov |
| Amide C=O | Stretching (Amide I) | 1630-1680 | researchgate.net |
| Amide N-H | Bending (Amide II) | 1510-1580 | nih.gov |
| Carboxylate COO⁻ | Asymmetric Stretching | ~1600 | nih.gov |
| Carboxylate COO⁻ | Symmetric Stretching | ~1400 | nih.gov |
| Amide N-H | In-plane bend | ~1298 | arpnjournals.org |
| Amide C-N | Stretching | 1000-1350 | arpnjournals.org |
Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight of N-Lauroyl-DL-lysine sodium salt and for elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of N-Lauroyl-L-lysine is C₁₈H₃₆N₂O₃, with a molecular weight of approximately 328.5 g/mol . nih.gov For the sodium salt, the molecular weight would be correspondingly higher.
Molecular Mass Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The predicted monoisotopic mass for the neutral N-lauroyl-l-lysine is 328.27258 Da. uni.lu Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), various adducts can be observed.
Predicted m/z Values for N-Lauroyl-L-lysine Adducts:
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 329.27986 |
| [M+Na]⁺ | 351.26180 |
| [M-H]⁻ | 327.26530 |
| [M+NH₄]⁺ | 346.30640 |
| [M+K]⁺ | 367.23574 |
Data sourced from PubChem, predicted values. uni.lu
Fragment Analysis: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the molecular structure. For N-Lauroyl-DL-lysine, fragmentation would likely occur at the amide bond, leading to the loss of the lauroyl group or parts of the lysine backbone. Cleavage of the peptide-like bond is a common fragmentation pathway. The fragmentation of the lauroyl chain can also produce a series of characteristic losses of alkyl fragments.
Scattering Techniques for Aggregate Morphology and Size Analysis
In solution, amphiphilic molecules like N-Lauroyl-DL-lysine sodium salt can self-assemble into various aggregates, such as micelles or vesicles. Scattering techniques are essential for characterizing the size, shape, and structure of these aggregates.
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Determination
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension. bohrium.com It works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity.
The diffusion coefficient of the particles is determined from the autocorrelation function of the intensity fluctuations. The hydrodynamic diameter (or radius) of the particles is then calculated using the Stokes-Einstein equation. The hydrodynamic diameter represents the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured.
For N-Lauroyl-DL-lysine sodium salt solutions, DLS can be used to determine the average size and size distribution of the self-assembled aggregates. This information is crucial for understanding how factors such as concentration, temperature, pH, and ionic strength influence the aggregation behavior. While specific DLS data for N-Lauroyl-DL-lysine sodium salt is not available in the provided search results, studies on similar amino acid-based surfactants demonstrate the utility of this technique in characterizing their aggregate structures.
Small-Angle X-ray Scattering (SAXS) for Aggregate Structure and Lattice Parameter Determination
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials on the nanometer scale. It provides information about the size, shape, and internal structure of particles in solution, including surfactant micelles and other self-assembled structures.
In a SAXS experiment, a beam of X-rays is passed through the sample, and the scattered X-rays are detected at very small angles. The scattering pattern is dependent on the electron density distribution within the sample. For a solution of N-Lauroyl-DL-lysine sodium salt aggregates, the SAXS data can be analyzed to determine:
Internal Structure: For core-shell structures like micelles, SAXS can provide information about the size of the hydrophobic core (formed by the lauroyl chains) and the thickness of the hydrophilic shell (formed by the lysine headgroups).
Inter-aggregate Interactions: At higher concentrations, the scattering pattern is influenced by the spatial arrangement of the aggregates. Analysis of the structure factor can provide information about the interactions between the aggregates and can be used to determine lattice parameters in ordered phases (e.g., cubic or hexagonal liquid crystalline phases).
Studies on related N-acyl amino acid surfactants have successfully used SAXS to characterize the structure of their fibrous and micellar assemblies. researchgate.netjpn.org For example, in gel-like solutions of N-acyl-L-aspartic acids, SAXS has been used to determine the lamellar repeating distances within the fibrous structures. jpn.org Similarly, for N-lauroyl-l-glutamate systems, SAXS was employed to determine the lattice parameters of a cubic phase formed by discrete micelles. researchgate.net
Calorimetric Studies of Phase Transitions and Intermolecular Interactions
Calorimetric techniques are indispensable for probing the energetic changes associated with phase transitions and intermolecular interactions in N-Lauroyl-DL-lysine sodium salt systems. These methods measure heat flow as a function of temperature, revealing crucial information about the thermal stability and structural organization of the material.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of materials. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify melting points, glass transitions, and other phase changes.
Key Research Findings:
Purified sodium lauroyl isethionate (SLI) exhibits a peak melting temperature of 225.2°C. whiterose.ac.uk
The melting range for this purified sample was observed between 224°C and 226°C. whiterose.ac.uk
In contrast, the crude, unpurified SLI showed a lower peak melting temperature of 214.2°C, with significant peak broadening, indicating the presence of impurities such as residual lauric acid and sodium isethionate. whiterose.ac.uk
This data underscores the importance of purity in defining the thermal properties of anionic surfactants derived from amino acids. The sharp, well-defined melting peak of the purified substance is indicative of a more ordered crystalline structure. It is reasonable to infer that N-Lauroyl-DL-lysine sodium salt would exhibit similar thermal behavior, with a characteristic melting point that is sensitive to impurities.
| Sample | Peak Melting Temperature (°C) | Melting Range (°C) |
|---|---|---|
| Purified Sodium Lauroyl Isethionate (SLI) | 225.2 | 224 - 226 |
| Crude Sodium Lauroyl Isethionate (SLI) | 214.2 | Not specified (broad peak) |
Microscopic Techniques for Direct Visualization of N-Lauroyl-DL-lysine sodium salt Aggregates (e.g., Electron Microscopy)
Microscopic techniques, particularly electron microscopy, are essential for the direct visualization of the supramolecular structures formed by N-Lauroyl-DL-lysine sodium salt in aqueous environments. These methods provide direct evidence of the size, shape, and morphology of the aggregates.
Research on sodium Nα-lauroyl lysine, a closely related compound, has utilized both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) to characterize its self-assembly behavior. rsc.org
Detailed Research Findings:
Transmission Electron Microscopy (TEM): In aqueous solutions, sodium Nα-lauroyl lysine (C12) spontaneously self-assembles into uniformly distributed spherical vesicles. rsc.orgnih.gov This aggregation behavior is also observed for derivatives with shorter acyl chains, such as C8 and C10 Nα-acyl lysines. rsc.orgnih.gov The formation of vesicles is a common characteristic of amphiphilic molecules, where the hydrophobic lauroyl chains orient towards the interior of the vesicle to minimize contact with water, while the hydrophilic lysine headgroups are exposed to the aqueous phase. rsc.org
Scanning Electron Microscopy (SEM): When the aqueous solutions are dried, the aggregates of sodium Nα-lauroyl lysine form layered crystals. rsc.org This is in contrast to the C10 derivative, which forms cuboid crystals upon drying. rsc.org This suggests that the length of the acyl chain plays a significant role in the packing and final morphology of the solid-state aggregates. rsc.org
These findings indicate that N-Lauroyl-DL-lysine sodium salt is capable of forming well-defined aggregate structures, such as vesicles, in solution. The morphology of these aggregates in the solid state is influenced by the molecular structure of the surfactant.
| Technique | Compound | Observed Morphology |
|---|---|---|
| Transmission Electron Microscopy (TEM) | Sodium Nα-lauroyl lysine (C12) in aqueous solution | Spherical vesicles |
| Scanning Electron Microscopy (SEM) | Dried Sodium Nα-lauroyl lysine (C12) | Layered crystals |
| Scanning Electron Microscopy (SEM) | Dried Sodium Nα-capramide lysine (C10) | Cuboid crystals |
Electrokinetic Measurements for Surface Charge and Stability (e.g., Zeta Potential)
Electrokinetic measurements, such as zeta potential analysis, are crucial for understanding the surface charge of N-Lauroyl-DL-lysine sodium salt aggregates and their colloidal stability. The zeta potential is the electric potential at the slipping plane of a particle in a solution and is a key indicator of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles.
As an anionic surfactant, N-Lauroyl-DL-lysine sodium salt will dissociate in water to yield a negatively charged lauroyl-lysine species and a sodium counterion. Consequently, the aggregates formed by this surfactant will possess a negative surface charge. The stability of these aggregates in a colloidal suspension is highly dependent on factors such as pH and ionic strength.
While specific zeta potential data for N-Lauroyl-DL-lysine sodium salt is not available in the provided search results, the principles of how ionic strength affects the zeta potential of charged particles can be illustrated by a study on positively charged poly-L-lysine coated magnetic nanoparticles. nih.gov In this analogous system, the addition of an electrolyte (NaCl) was shown to screen the surface charge, leading to a reduction in the measured zeta potential. nih.gov
Key Principles and Expected Behavior:
Effect of Ionic Strength: For a dispersion of negatively charged N-Lauroyl-DL-lysine sodium salt aggregates, an increase in the concentration of an electrolyte like sodium chloride would lead to a decrease in the magnitude of the negative zeta potential. This is due to the accumulation of positive counterions (Na+) in the electrical double layer surrounding the aggregates, which effectively neutralizes the surface charge.
Colloidal Stability: A high absolute zeta potential (e.g., > |30| mV) generally indicates good colloidal stability due to strong electrostatic repulsion between particles, which prevents aggregation and flocculation. As the zeta potential approaches zero, the repulsive forces are weakened, and the particles are more likely to aggregate.
The following table, derived from data on poly-L-lysine coated nanoparticles at pH 7.4, illustrates the expected trend of decreasing zeta potential with increasing salt concentration. nih.gov It is important to note that for N-Lauroyl-DL-lysine sodium salt, the zeta potential values would be negative.
| NaCl Concentration (M) | Zeta Potential (mV) - Illustrative Trend* |
|---|---|
| 0.05 | -30 |
| 0.1 | -28 |
| 0.2 | -25 |
| 0.3 | -20 |
| 0.5 | -15 |
| 1.0 | -8 |
| 2.0 | -3 |
*Data trend is illustrative and based on an analogous system with a positive charge. The magnitude and specific values for N-Lauroyl-DL-lysine sodium salt would differ, and the charge would be negative.
Theoretical and Computational Modeling of N Lauroyl Dl Lysinesodiumsalt
Molecular Dynamics Simulations for Interfacial Properties and Self-Assembly Processes
Molecular dynamics (MD) simulations have emerged as a crucial tool for investigating the dynamic behavior of N-Lauroyl-DL-lysine sodium salt at interfaces and during the process of self-assembly. These simulations track the movement of individual atoms and molecules over time, providing a detailed picture of how these surfactants organize themselves in aqueous environments.
One of the key areas of investigation is the formation of micelles, which are aggregates of surfactant molecules that form in solution above a certain concentration known as the critical micelle concentration (CMC). MD simulations can elucidate the step-by-step mechanism of micellization, revealing the energetic forces that drive this process. For N-acyl amino acid surfactants in general, simulations have highlighted the critical role of intermolecular hydrogen bonds in achieving close packing of the molecules at the air-water interface. chalmers.se These hydrogen bonds, formed between the amide groups of the surfactant molecules, contribute significantly to the stability of the aggregates.
Furthermore, MD simulations can provide valuable information about the structure and properties of the interface between an aqueous solution of N-Lauroyl-DL-lysine sodium salt and another phase, such as air or an oily substance. These simulations can predict properties like surface tension and the orientation of the surfactant molecules at the interface, which are crucial for understanding the emulsifying and foaming properties of the surfactant. For instance, simulations of related N-acyl amino acid surfactants have been used to complement experimental studies on the influence of co-surfactants, like n-octanol, on surface activity and foamability. ikifp.edu.pl
While specific force field parameters for N-Lauroyl-DL-lysine sodium salt are not always readily available, researchers can often adapt existing parameters for amino acids and lipids. The development of systematic frameworks for creating force-field parameters for post-translationally modified proteins, which includes acylation of lysine (B10760008), provides a valuable resource for such endeavors. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of N-Lauroyl-DL-lysine sodium salt. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, molecular orbitals, and chemical bonding.
DFT studies on related amino acid salts have been employed to understand how the presence of different alkali metals (like sodium) affects the structural and vibrational characteristics of the molecule. rscollege.ac.in For N-Lauroyl-DL-lysine sodium salt, such calculations can reveal the partial charges on each atom, which are crucial for developing accurate force fields for MD simulations. They can also help in understanding the nature of the interaction between the sodium ion and the carboxylate group of the lysine residue.
Furthermore, quantum chemical calculations can be used to investigate the molecule's reactivity. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's susceptibility to nucleophilic and electrophilic attack. This information is valuable for understanding its chemical stability and potential degradation pathways. For N-acyl amino acid surfactants, DFT calculations have also been used to demonstrate the role of intermolecular hydrogen bonding in the formation of dimers, which in turn affects the surface activity of these amphiphiles. Current time information in Edmonton, CA.
Statistical Mechanics and Continuum Models for Predicting Self-Assembly Behavior
While MD simulations provide a detailed atomistic view, they can be computationally expensive for studying large-scale phenomena or long-timescale processes. Statistical mechanics and continuum models offer a complementary approach to predict the self-assembly behavior of N-Lauroyl-DL-lysine sodium salt over larger length and time scales.
These models often treat the solvent as a continuous medium, which significantly reduces the computational cost. They can be used to predict thermodynamic properties related to micellization, such as the critical micelle concentration (CMC) and the thermodynamics of mixed micelle formation. mdpi.com For instance, the self-assembly of lysine-based surfactants has been shown to lead to a variety of structures, from tubules and helical ribbons to micelles and vesicles, depending on factors like temperature and molecular structure. rsc.org Statistical models can help in understanding the thermodynamic driving forces behind these morphological transitions.
The self-assembly of N-alkyl amino acid-based surfactants has been described as involving the formation of mixed micelles consisting of both the anionic and the protonated cationic forms of the surfactant. nih.gov This highlights the importance of considering the acid-base equilibrium of the amino acid headgroup in any theoretical model. The aqueous self-assembly of a lysine-derived surfactant with a gemini-like architecture has also been experimentally investigated, revealing the formation of rigid tubules and, in mixtures with other surfactants, stable unilamellar vesicles. lu.se Such complex behaviors can be rationalized and predicted using appropriate statistical mechanics frameworks.
Predictive Modeling of Structure-Property Relationships in N-Lauroyl-DL-lysine sodium salt Systems
Predictive modeling, including Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. For N-Lauroyl-DL-lysine sodium salt, QSPR models can be developed to predict key properties such as its critical micelle concentration (CMC), surface tension, and foaming ability.
These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. By correlating these descriptors with experimentally measured properties for a series of related surfactants, a predictive model can be built. Recent studies have employed machine learning approaches, such as stochastic gradient boosting trees and genetic programming, to develop accurate models for predicting the CMC of anionic surfactants, taking into account both molecular descriptors and external factors like salinity, pH, and temperature. nih.gov
Advanced Materials Science and Engineering Applications of N Lauroyl Dl Lysinesodiumsalt Non Biological/non Human Focus
Design and Formulation of Complex Colloidal Systems
The amphiphilic nature of N-Lauroyl-DL-lysine sodium salt makes it an effective stabilizer in complex colloidal systems such as emulsions, foams, and dispersions. As a surfactant, it lowers the interfacial tension between immiscible phases (e.g., oil and water), facilitating the formation and enhancing the stability of these systems. The lysine (B10760008) headgroup, with its amino and carboxyl moieties, provides pH-responsive behavior, allowing for tunable control over colloidal stability.
The effectiveness of amino acid-based surfactants is rooted in their ability to adsorb at interfaces, creating a protective layer that prevents coalescence or aggregation of the dispersed phase. The arrangement of the hydrophobic lauryl chains and the charged lysine groups dictates the curvature of the interface and the interaction between droplets or particles. This allows for the precise formulation of colloidal systems with desired properties, such as droplet size, viscosity, and stability under various environmental conditions, which is crucial for applications in coatings, advanced manufacturing, and material synthesis.
Functional Materials Development Utilizing Self-Assembly Properties (e.g., α-Gels for Scaffolding)
The self-assembly of surfactant molecules into ordered structures is a cornerstone of functional material development. N-Lauroyl-lysine and its derivatives can self-assemble into various supramolecular structures, including micelles, vesicles, and lyotropic liquid crystalline phases like α-gels. These α-gels are highly ordered, lamellar structures where bilayers of surfactant molecules are separated by layers of the solvent (typically water).
This ordered, gel-like network provides a mechanically robust and highly viscous medium. These properties are being explored for the creation of scaffolds in materials engineering. For instance, derivatives of Nϵ-lauroyl lysine have been shown to form hydrogels structured by a three-dimensional nanofiber network. researchgate.net Such self-assembled peptide scaffolds can serve as templates for the synthesis of nanomaterials or as matrices for controlling the release of non-biological active agents. nih.gov The ability to form stable gels at low concentrations makes these materials cost-effective and versatile for creating structured materials with tailored porosity and mechanical strength. nih.gov
Table 1: Properties of Self-Assembled N-Lauroyl-lysine Derivative Hydrogels
| Property | Description | Reference |
| Structure | Forms a three-dimensional nanofiber network. | researchgate.net |
| Formation Trigger | Self-assembles in aqueous media over a pH range of 5.0-7.0. | researchgate.net |
| Potential Use | Scaffolding for material synthesis, controlled-release matrices. | nih.gov |
Surfactant-Enhanced Separation Processes (e.g., Mineral Flotation, Oil Recovery)
The surface-active properties of N-Lauroyl-DL-lysine sodium salt are highly beneficial in separation processes that rely on altering the surface chemistry of materials.
In mineral flotation , the compound can act as a collector, selectively adsorbing onto the surface of specific mineral particles to render them hydrophobic. This allows the particles to attach to air bubbles and be floated to the surface for collection. A study on quartz flotation demonstrated that N-Lauroyl-Lysine (LL) is a highly effective and novel green collector. mdpi.com It achieves strong collecting ability across a wide temperature range (10–40 °C), outperforming traditional collectors like sodium oleate, especially at lower temperatures. mdpi.com The adsorption mechanism involves both hydrogen bonding and strong chemisorption onto the quartz surface. mdpi.com
Table 2: Quartz Flotation Recovery with N-Lauroyl-Lysine (LL) vs. Sodium Oleate (NaOL)
| Temperature (°C) | LL Recovery (%) | NaOL Recovery (%) |
| 10 | >91 | <20 |
| 20 | >91 | ~40 |
| 30 | >91 | ~70 |
| 40 | >91 | 89.29 |
| Conditions: pH = 11.0, 20 mg/L CaCl₂, 60 mg/L collector concentration. | ||
| Data sourced from MDPI. mdpi.com |
In Enhanced Oil Recovery (EOR) , surfactants are injected into reservoirs to mobilize residual oil trapped in porous rock formations. nbinno.com N-Lauroyl-DL-lysine sodium salt can significantly reduce the interfacial tension (IFT) between oil and water, which lowers the capillary forces trapping the oil and allows it to be displaced more easily. nbinno.comnih.gov The combination of surfactant flooding with low-salinity water can create a synergistic effect, improving sweep efficiency and increasing oil recovery. hubspotusercontent-eu1.net The stability of amino acid-based surfactants under reservoir conditions makes them promising candidates for chemical EOR applications. nih.gov
Sustainable Chemical Technologies and Green Chemistry Formulations
The shift towards sustainable technologies has placed a spotlight on chemicals derived from renewable resources that exhibit low environmental impact. N-Lauroyl-DL-lysine sodium salt aligns well with the principles of green chemistry.
N-Lauroyl-DL-lysine sodium salt is synthesized from lauric acid, a fatty acid obtainable from coconut or palm oil, and lysine, a naturally occurring amino acid. arpnjournals.orggoogle.com This derivation from renewable feedstocks is a key advantage over traditional petroleum-based surfactants. Surfactants based on amino acids are recognized for their favorable environmental profile, including good biodegradability and lower toxicity. surfaceindustry.comatamanchemicals.com Their use in applications like mineral flotation as "green collectors" highlights the potential to replace less environmentally friendly reagents. mdpi.com The development of synthesis methods that use water as a solvent further reduces the environmental footprint by avoiding organic solvents. google.com
A critical aspect of a green chemical is its ability to degrade into harmless substances in the environment. Amino acid-based surfactants are known for their susceptibility to enzymatic degradation. The amide bond linking the lauroyl group to the lysine moiety can be cleaved by enzymes such as aminoacylases and other hydrolases. tandfonline.comtandfonline.com Studies on similar lysine-based surfactants have demonstrated rapid degradation by enzymes like trypsin and lipase, with some compounds being almost completely cleaved within minutes to hours. researchgate.netmdpi.com This enzymatic breakdown yields the original building blocks—lauric acid and lysine—which can be readily metabolized by microorganisms in soil and water, preventing long-term environmental accumulation. mdpi.com
Future Directions and Emerging Research Avenues for N Lauroyl Dl Lysinesodiumsalt
Integration of Artificial Intelligence and Machine Learning in N-Lauroyl-DL-lysine sodium salt Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of surfactants, including N-Lauroyl-DL-lysine sodium salt. h5mag.com These computational tools offer the potential to accelerate the discovery of novel surfactant molecules and optimize formulations with enhanced efficiency and sustainability. h5mag.com
Predictive Modeling of Physicochemical Properties: Machine learning models, particularly graph neural networks (GNNs), are being developed to predict crucial surfactant properties such as critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB). digitellinc.comarxiv.org For N-Lauroyl-DL-lysine sodium salt, these models can be trained on existing experimental data to predict its behavior under various conditions, thereby reducing the need for extensive and time-consuming laboratory experiments. digitellinc.com This predictive capability can significantly streamline the development of new applications and formulations.
Accelerated Formulation Design: ML algorithms can accelerate the design of complex formulations containing N-Lauroyl-DL-lysine sodium salt. acs.org By analyzing large datasets of formulation compositions and their corresponding performance metrics, ML can identify optimal combinations of ingredients to achieve desired properties like stability, viscosity, and sensory feel in cosmetic and pharmaceutical products. nih.gov
Exploration of Novel Supramolecular Architectures and Responsive Systems
The self-assembly of N-Lauroyl-DL-lysine sodium salt into various supramolecular structures is a key area of ongoing research. The chirality and hydrogen-bonding capabilities inherent in its amino acid headgroup provide unique opportunities for creating complex and functional nano-architectures. rsc.org
Stimuli-Responsive Systems: A significant research focus is on the development of "smart" or stimuli-responsive systems. By modifying the molecular structure of N-Lauroyl-DL-lysine sodium salt or co-formulating it with other molecules, it is possible to create supramolecular assemblies that respond to external stimuli such as pH, temperature, or light. rsc.orgrsc.org For instance, lysine-based surfactants have been shown to undergo thermoreversible transitions from tubular structures to micelles or vesicles. rsc.org Such responsive systems have potential applications in targeted drug delivery and controlled release systems. mdpi.com
Hierarchical Self-Assembly: Researchers are exploring the hierarchical self-assembly of lysine-based surfactants to create more complex and ordered structures. This involves controlling the self-assembly process across multiple length scales to form structures like nanotubes, helical ribbons, and hydrogels. rsc.org The understanding and control of these hierarchical structures are crucial for their application in advanced materials and bionanotechnology.
Chiral Recognition and Asymmetric Catalysis: The inherent chirality of the lysine (B10760008) headgroup in N-Lauroyl-DL-lysine sodium salt can be exploited to create chiral supramolecular assemblies. nih.govnih.gov These chiral aggregates can serve as templates or catalysts for asymmetric organic synthesis, a field of significant importance in the pharmaceutical industry. nih.gov
Development of Advanced In Situ Characterization Techniques
A deeper understanding of the dynamic self-assembly processes of N-Lauroyl-DL-lysine sodium salt requires the use of advanced in situ characterization techniques. These methods allow researchers to observe the formation and transformation of supramolecular structures in real-time and under relevant conditions.
Real-Time Monitoring of Self-Assembly: Techniques like time-resolved small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful tools for studying the kinetics and mechanisms of micelle formation and other self-assembly processes. esrf.frnih.gov These techniques can provide detailed structural information on the nanoscale, offering insights into how factors like concentration, temperature, and additives influence the aggregation behavior of N-Lauroyl-DL-lysine sodium salt. esrf.frnih.gov
High-Resolution Imaging of Supramolecular Structures: Cryogenic transmission electron microscopy (Cryo-TEM) is an invaluable technique for the direct visualization of self-assembled structures in their native, hydrated state. researchgate.netresearchgate.net This method can reveal the detailed morphology of micelles, vesicles, and other aggregates formed by N-Lauroyl-DL-lysine sodium salt, providing crucial information for understanding their structure-property relationships. researchgate.net
Spectroscopic Approaches for Probing Molecular Interactions: Advanced spectroscopic techniques, such as fluorescence lifetime correlation spectroscopy (FLCS) and multiparametric fluorescence lifetime imaging microscopy (FLIM), can provide insights into the early stages of self-assembly at the single-molecule level. rsc.org These methods can monitor the interactions between individual surfactant molecules and the formation of initial aggregates, offering a more complete picture of the self-assembly pathway. bohrium.comdoaj.org
Perspectives on Circular Economy Principles in N-Lauroyl-DL-lysine sodium salt Synthesis and Application
The principles of a circular economy, which emphasize waste reduction and the use of renewable resources, are becoming increasingly important in the chemical industry. For N-Lauroyl-DL-lysine sodium salt, this translates to a focus on sustainable synthesis routes and end-of-life considerations.
Sustainable Feedstocks and Green Synthesis: A key aspect of applying circular economy principles is the use of renewable and upcycled raw materials. mdpi.com Research is focused on utilizing bio-based feedstocks for the synthesis of both the lauroyl and lysine components of the molecule. This includes exploring the use of agricultural byproducts and waste streams from the food industry as starting materials. rjpn.org Furthermore, the development of enzymatic and biocatalytic synthesis methods can reduce the environmental impact of the manufacturing process. researchgate.net
Designing for Biodegradability: Amino acid-based surfactants like N-Lauroyl-DL-lysine sodium salt are valued for their inherent biodegradability. nih.gov Future research will likely focus on fine-tuning the molecular structure to control the rate and extent of biodegradation, ensuring that the surfactant breaks down into harmless substances in the environment. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
